C-9 Stereochemical Identity: (6R,9R) Configuration Distinguishes Byzantionoside B from the (6R,9S) Diastereomer Blumenol C Glucoside
Byzantionoside B was definitively assigned the (6R,9R)-9-hydroxymegastigman-4-en-3-one 9-O-β-D-glucopyranoside configuration by modified Mosher's method, while the co-occurring blumenol C glucoside is the (6R,9S)-epimer [1]. These two diastereomers co-elute in many phytochemical isolations and share identical molecular formula (C19H32O7) and mass (372.45 Da), making them indistinguishable by MS alone. Procurement-grade discrimination requires either chiral HPLC with a validated reference standard or 13C-NMR analysis using the empirical chemical shift rules for C-9 configuration published in the same study [1]. A 2024 comprehensive review of 357 megastigmane glycosides confirms that C-9 stereochemistry is a critical determinant of bioactivity assignment within this class [2].
| Evidence Dimension | Absolute configuration at C-9 of the megastigmane skeleton |
|---|---|
| Target Compound Data | (6R,9R)-9-hydroxymegastigman-4-en-3-one 9-O-β-D-glucopyranoside |
| Comparator Or Baseline | Blumenol C glucoside: (6R,9S)-9-hydroxymegastigman-4-en-3-one 9-O-β-D-glucopyranoside |
| Quantified Difference | Inversion of configuration at a single chiral center (C-9); distinct 13C-NMR chemical shift signatures at C-9 and surrounding positions |
| Conditions | Modified Mosher's method (MTPA ester derivatization); 13C-NMR spectroscopy in CD3OD |
Why This Matters
Purchasing 'blumenol C glucoside' or 'byzantionoside B' without stereochemical verification yields a 50% probability of receiving the wrong epimer, which may have a different biological activity profile; the CAS registry system itself conflates the two under 135820-80-3, making independent analytical verification essential for reproducible research.
- [1] Matsunami K, Otsuka H, Takeda Y. Structural revisions of blumenol C glucoside and byzantionoside B. Chem Pharm Bull. 2010;58(3):438-441. doi:10.1248/cpb.58.438 View Source
- [2] Ibrahim SRM, Mohamed GAM, Altyar AE, et al. Comprehensive review on megastigmane glycosides: Sources, bioactivities, and 13C NMR spectroscopic data. Phytochemistry Letters. 2024;60:19-89. doi:10.1016/j.phytol.2024.01.001 View Source
